(r)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine
Description
(R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring substituted at the 2-position with a phenyl group bearing a difluoromethyl (-CF$_2$H) moiety at the 2-position and a fluorine atom at the 5-position. The stereochemistry of the molecule, specified as the (R)-enantiomer, is critical for its biological interactions, as chirality often dictates binding affinity and selectivity in pharmacological contexts . The difluoromethyl group contributes to enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, while the fluorine atoms modulate electronic properties, influencing intermolecular interactions such as hydrogen bonding and dipole effects . This compound is of interest in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors, where fluorinated pyrrolidines are frequently explored for their bioavailability and target engagement .
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
(2R)-2-[2-(difluoromethyl)-5-fluorophenyl]pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c12-7-3-4-8(11(13)14)9(6-7)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2/t10-/m1/s1 |
InChI Key |
ZYVYDBKDGZFOOM-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)C(F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chiral Resolution and Racemization (Recycle Process)
A notable method described in recent literature involves racemic synthesis followed by resolution and racemization to isolate the (R)-enantiomer:
- Starting Material: Racemic 2-(2,5-difluorophenyl)pyrrolidine.
- Resolution Technique: Utilizes chiral acids such as D-mandelic acid, D-tartaric acid, or R-chiral phosphonic acids to resolve the racemate.
- Racemization: Implemented via thermal or chemical means to recycle unreacted enantiomer, improving overall yield.
This method leverages the stereochemical stability of the pyrrolidine core and allows high enantioselectivity (>99%) in the final product.
Asymmetric Hydrogenation
Another prominent approach involves asymmetric hydrogenation of a precursor pyrroline or pyrrole:
- Precursor: 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.
- Catalyst: Chiral catalysts such as Rh or Ru complexes with chiral ligands (e.g., BINAP derivatives).
- Conditions: Mild hydrogenation conditions (1-10 atm H₂, room temperature to 50°C) in an organic solvent like ethanol or methanol.
- Outcome: Enantioselective reduction yields (R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine with high enantiomeric excess (>98%).
Multi-step Synthesis Based on Grignard Reagents
A detailed synthesis pathway involves:
- Step 1: Formation of tert-butyl pyrrolidone formate via reaction of pyrrolidone with di-tert-butyl carbonate in the presence of a base (e.g., sodium or potassium carbonate) in polar or non-polar solvents at -20°C to 40°C.
- Step 2: Nucleophilic addition of a Grignard reagent (e.g., 2,5-difluorobromobenzene magnesium halide) to tert-butyl pyrrolidone formate at -30°C to 50°C, forming a hydroxylated pyrrole intermediate.
- Step 3: Acid-catalyzed dehydration and deprotection (using HCl, TFA, or p-toluenesulfonic acid) to generate the dihydropyrrole.
- Step 4: Asymmetric reduction with chiral borane complexes (e.g., ammonia borane with chiral acids like D-mandelic acid) to afford the (R)-enantiomer.
Catalytic Hydrogenation with Chiral Catalysts
Alternatively, the final step can employ chiral catalysts directly in hydrogenation:
- Catalyst: Chiral Rh or Ru complexes.
- Reagents: Hydrogen gas under mild conditions.
- Result: High enantioselectivity in producing (R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Time | Enantioselectivity | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyrrolidone + Di-tert-butyl carbonate | Acetonitrile, THF, DMF | -20°C to 40°C | 1-10 hours | Not applicable | Formation of tert-butyl pyrrolidone formate |
| 2 | Grignard reagent (e.g., 2,5-difluorobromobenzene Mg halide) | THF, diethyl ether | -30°C to 50°C | 3-12 hours | Not specified | Nucleophilic addition to form hydroxylated intermediate |
| 3 | Acid (HCl, TFA) | Organic solvents (e.g., methanol, ethanol) | 0°C to 100°C | 1-10 hours | High | Dehydration and deprotection |
| 4 | Chiral borane or catalytic hydrogenation | Ethanol, methanol | 20°C to 80°C | 8-48 hours | >98% ee | Enantioselective reduction |
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Chiral resolution | High enantioselectivity, established process | Waste generation, lower overall yield due to resolution losses |
| Asymmetric hydrogenation | Mild conditions, high selectivity | Requires expensive chiral catalysts, optimization needed |
| Multi-step Grignard route | Flexibility, scalability | Multiple steps, purification challenges |
Summary of Research Findings
- The synthesis of (R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine is well-documented with multiple approaches tailored for industrial scalability and high stereoselectivity.
- The patent literature emphasizes a combination of classical organic reactions with chiral resolution and asymmetric catalysis to achieve high enantiomeric purity.
- Recent advances focus on catalytic asymmetric hydrogenation, which simplifies the process and reduces waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the pyrrolidine ring.
Reduction: Reduction reactions could be used to modify the difluoromethyl group or other substituents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with biological molecules or its potential as a biochemical probe.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to a biological effect. The pathways involved would be determined by the nature of these interactions.
Comparison with Similar Compounds
Structural and Chemical Comparison
The structural uniqueness of (R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine lies in its substitution pattern and stereochemistry. Below is a comparative analysis with structurally analogous pyrrolidine derivatives:
Key Observations :
- Halogen vs. The trifluoromethyl (-CF$3$) group in offers stronger electron-withdrawing effects, which may enhance binding to electron-deficient enzyme pockets.
- Stereochemistry : The (R)-configuration in the target compound and contrasts with the (S)-enantiomer in , which could lead to divergent pharmacological profiles due to enantioselective receptor interactions .
Stereochemical Considerations
The (R)-enantiomer of the target compound is critical for its biological activity. For example:
- : The (2S)-configured bromo-fluoro analog exhibits reduced binding affinity in preliminary assays compared to its (R)-counterparts, highlighting the importance of stereochemistry in target engagement .
- : The (2R)-trifluoromethyl derivative demonstrates superior inhibitory activity against serotonin reuptake transporters compared to racemic mixtures, underscoring the role of chirality in CNS drug design .
Biological Activity
(R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, drawing from diverse scientific literature.
The compound's structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12F3N |
| Molecular Weight | 215.21 g/mol |
| IUPAC Name | 2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine |
| InChI Key | BMFMBAOAVMXYHL-UHFFFAOYSA-N |
The difluoromethyl and fluorophenyl groups enhance lipophilicity and metabolic stability, crucial for interactions with biological targets.
Antimicrobial and Antiviral Properties
Research indicates that (R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine exhibits notable antimicrobial and antiviral properties. In vitro studies have demonstrated its efficacy against various pathogens, suggesting potential applications in treating infectious diseases.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In a comparative study, it showed IC50 values similar to established anti-inflammatory drugs like celecoxib, indicating its potential as a therapeutic agent in inflammatory conditions .
The mechanism by which (R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine exerts its effects involves modulation of specific molecular pathways. The difluoromethyl group may enhance binding affinity to target enzymes or receptors, influencing the downstream signaling cascades that lead to therapeutic outcomes .
Case Studies
- In Vitro COX Inhibition Study
- Antimicrobial Efficacy Assessment
- In a series of assays against bacterial strains, (R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine demonstrated effective antimicrobial activity, supporting its development as a novel antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| (R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine | COX-1/COX-2 Inhibitor | 0.04 |
| Celecoxib | COX-2 Inhibitor | 0.04 |
| Diclofenac | COX-1/COX-2 Inhibitor | 0.04 |
This table illustrates the comparable potency of (R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine against established anti-inflammatory agents, suggesting its viability for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-2-(2-(Difluoromethyl)-5-fluorophenyl)pyrrolidine, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically begins with chiral pyrrolidine precursors and fluorinated aromatic aldehydes. For example, enantioselective alkylation or asymmetric catalysis (e.g., using Evans auxiliaries) can achieve the desired (R)-configuration . Key steps include:
- Suzuki-Miyaura coupling to introduce the difluoromethylphenyl group.
- Chiral resolution via HPLC with a chiral stationary phase (e.g., Chiralpak® AD-H column) to confirm enantiomeric excess (>98%) .
- Recrystallization in polar aprotic solvents (e.g., acetonitrile) to enhance purity .
- Data Table :
| Starting Material | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| (R)-pyrrolidine | Pd-catalyzed coupling, 80°C | 65–75 | >95% |
| 2-Difluoromethyl-5-fluorobenzaldehyde | Reductive amination, NaBH₃CN | 50–60 | >90% |
Q. How do structural modifications (e.g., difluoromethyl vs. trifluoromethyl groups) impact the compound’s reactivity in medicinal chemistry?
- Methodological Answer : Fluorine substituents enhance metabolic stability and lipophilicity. Comparative studies using analogs (e.g., trifluoromethyl derivatives) show:
- Increased logP : Difluoromethyl groups reduce hydrophobicity compared to trifluoromethyl, improving solubility .
- Bioactivity : Difluoromethyl enhances hydrogen-bonding potential, critical for receptor binding .
- Experimental Design : Synthesize analogs, measure logP (shake-flask method), and assay binding affinity (e.g., SPR or radioligand assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Strategies include:
- Standardized protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1%) .
- Meta-analysis : Compare IC₅₀ values from PubChem and peer-reviewed studies, adjusting for assay sensitivity .
- Case Study : Inconsistent IC₅₀ values for kinase inhibition (5–50 µM) were traced to buffer pH affecting compound protonation .
Q. What computational methods are effective for predicting the compound’s interactions with neurological targets (e.g., dopamine receptors)?
- Methodological Answer :
- Docking simulations : Use Schrödinger’s Glide with receptor structures (PDB: 6CM4) to model binding poses .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- Validation : Cross-check with experimental SAR data (e.g., fluorine positioning vs. binding energy ΔG) .
Q. How can researchers mitigate challenges in scaling up the synthesis without compromising enantiomeric purity?
- Methodological Answer :
- Flow chemistry : Continuous-flow systems reduce side reactions (e.g., epimerization) at scale .
- In-line monitoring : PAT tools (e.g., ReactIR™) track reaction progress and chiral integrity .
- Data Table :
| Scale (g) | Method | Enantiomeric Excess (%) |
|---|---|---|
| 10 | Batch | 98.5 |
| 500 | Flow | 97.2 |
Specialized Methodological Considerations
Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
- Methodological Answer :
- LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2.0) .
- ¹⁹F NMR : Monitor fluorine environment changes during accelerated stability testing (40°C/75% RH) .
Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?
- Methodological Answer :
- Chiral PK studies : Administer (R)- and (S)-enantiomers separately in rodent models. Measure AUC₀–24h and Cmax via LC-MS .
- Metabolite ID : Use HRMS to identify stereospecific metabolites (e.g., CYP450-mediated oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
